

Application Notes and Protocols: Evaluating Leniolisib in Primary Immune Cells from APDS Patients

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Phosphoinositide 3-Kinase Delta (PI3Kδ) Syndrome (APDS) is a primary immunodeficiency caused by gain-of-function mutations in the PIK3CD or PIK3R1 genes, leading to hyperactivation of the PI3Kδ signaling pathway.[1][2][3] This results in a range of clinical manifestations, including recurrent infections, lymphoproliferation, and an increased risk of lymphoma.[3][4] **Leniolisib**, a selective oral inhibitor of PI3Kδ, has been developed as a targeted therapy for APDS.[2][3][5][6] It has been shown to normalize PI3Kδ signaling, reduce lymphoproliferation, and improve immune cell subsets in APDS patients.[1][7]

These application notes provide a comprehensive set of protocols for the experimental evaluation of **Leniolisib**'s effects on primary immune cells isolated from APDS patients. The described assays are designed to assess the drug's mechanism of action and its impact on key cellular and signaling events downstream of PI3K δ .

Signaling Pathway Overview

Hyperactive PI3K δ in APDS leads to the excessive conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This accumulation of PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT



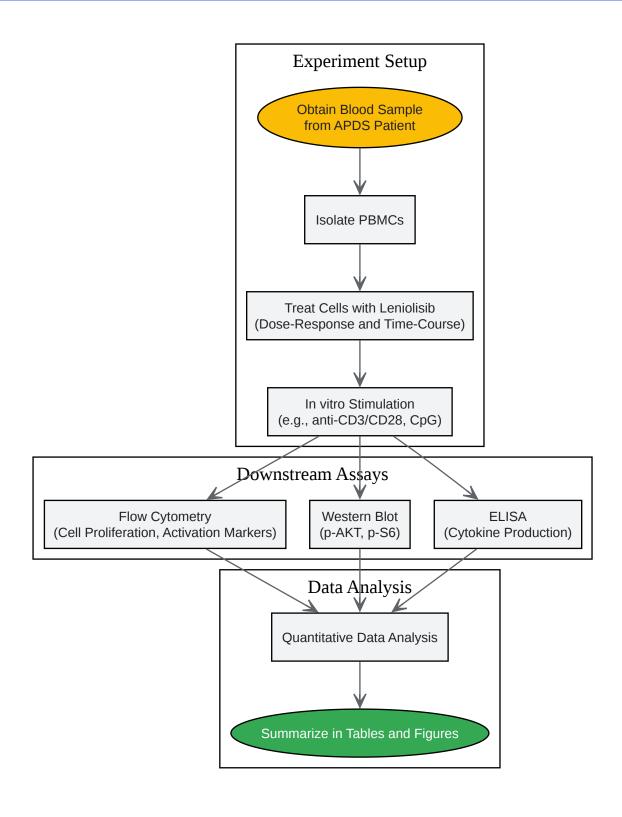
and mTOR.[1][7] The constitutive activation of this pathway disrupts normal lymphocyte development and function.[3][4] **Leniolisib** selectively inhibits the p110 δ catalytic subunit of PI3K δ , thereby blocking the aberrant signaling cascade.[2]

Caption: PI3K δ signaling pathway and the inhibitory action of **Leniolisib**.

Experimental Workflow

The following diagram outlines the general workflow for testing the effects of **Leniolisib** on primary immune cells from APDS patients.





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Caption: General workflow for evaluating **Leniolisib** in primary immune cells.

Experimental Protocols



Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate a pure population of PBMCs from whole blood of APDS patients.

Materials:

- Whole blood collected in heparin- or EDTA-containing tubes
- Ficoll-Pague PLUS or Histopague-1077
- Phosphate-Buffered Saline (PBS), sterile
- Fetal Bovine Serum (FBS), heat-inactivated
- 15 mL and 50 mL conical tubes
- Centrifuge

Protocol:

- Dilute the whole blood 1:1 with sterile PBS at room temperature.[8][9]
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube, avoiding mixing of the layers.[8][9]
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[8]
- After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the buffy coat layer containing the PBMCs.
- Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
- Wash the isolated PBMCs by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin).



 Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

In Vitro Leniolisib Treatment and T-Cell Activation

Objective: To assess the effect of Leniolisib on T-cell activation in a dose-dependent manner.

Materials:

- Isolated PBMCs from APDS patients
- Leniolisib (various concentrations)
- Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
- Complete RPMI-1640 medium
- 96-well cell culture plates

Protocol:

- Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
- Pre-treat the cells with a range of **Leniolisib** concentrations (e.g., 1 nM to 10 μ M) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C, 5% CO2.[11]
- Stimulate the T-cells by adding anti-CD3 (1 μg/mL) and anti-CD28 (1 μg/mL) antibodies.[7]
- Incubate the plates for 48-72 hours at 37°C, 5% CO2.
- After incubation, harvest the cells for downstream analysis by flow cytometry or collect the supernatant for cytokine analysis.

Flow Cytometry for T-Cell Proliferation and Activation Markers



Objective: To quantify the effect of **Leniolisib** on T-cell proliferation and the expression of activation markers.

Materials:

- Treated and stimulated PBMCs
- Carboxyfluorescein succinimidyl ester (CFSE) dye
- Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

Protocol:

- For Proliferation Assay: Prior to treatment, label the PBMCs with CFSE according to the manufacturer's protocol. With each cell division, the CFSE fluorescence intensity will halve.
 [12]
- After the 72-hour stimulation period, harvest the cells and wash them with FACS buffer.
- Stain the cells with a cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD4, anti-CD8, anti-CD25, and anti-CD69) for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer to remove unbound antibodies.
- Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
- Analyze the data to determine the percentage of proliferating T-cells (by CFSE dilution) and the expression levels of activation markers (CD25 and CD69) on CD4+ and CD8+ T-cell subsets.[13][14]

Western Blot for PI3K Pathway Inhibition

Objective: To directly measure the inhibitory effect of **Leniolisib** on the PI3K signaling pathway by assessing the phosphorylation of AKT and S6.[7]



Materials:

- Treated and stimulated PBMCs
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, and anti-β-actin
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

Protocol:

- After a short stimulation period (e.g., 15-30 minutes) with anti-CD3/CD28, lyse the cells with ice-cold RIPA buffer.[15]
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein (20-30 μg) by boiling in Laemmli sample buffer.[15]
- Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[16]
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
- Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[17]



- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[18]
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Table 1: Effect of Leniolisib on T-Cell Proliferation

Leniolisib Conc. (nM)	% Proliferating CD4+ T- Cells (Mean ± SD)	% Proliferating CD8+ T- Cells (Mean ± SD)
0 (Vehicle)	85.2 ± 5.6	78.9 ± 6.1
1	72.1 ± 4.9	65.4 ± 5.3
10	45.8 ± 3.8	39.7 ± 4.2
100	15.3 ± 2.1	12.5 ± 1.9
1000	5.1 ± 1.2	4.3 ± 0.9

Table 2: Effect of Leniolisib on T-Cell Activation Marker

Expression

Leniolisib Conc. (nM)	% CD25+ in CD4+ T-Cells (Mean ± SD)	% CD69+ in CD4+ T-Cells (Mean ± SD)
0 (Vehicle)	92.5 ± 4.3	88.1 ± 5.0
1	80.3 ± 3.9	75.6 ± 4.5
10	55.7 ± 3.1	50.2 ± 3.8
100	20.4 ± 2.5	18.9 ± 2.2
1000	8.2 ± 1.5	7.5 ± 1.3



Table 3: Effect of Leniolisib on PI3K Pathway

Phosphorylation

Leniolisib Conc. (nM)	Relative p-AKT/Total AKT (Mean ± SD)	Relative p-S6/Total S6 (Mean ± SD)
0 (Vehicle)	1.00 ± 0.00	1.00 ± 0.00
1	0.82 ± 0.07	0.85 ± 0.06
10	0.41 ± 0.05	0.45 ± 0.04
100	0.12 ± 0.02	0.15 ± 0.03
1000	0.03 ± 0.01	0.04 ± 0.01

Conclusion

The protocols detailed in these application notes provide a robust framework for investigating the cellular and molecular effects of **Leniolisib** on primary immune cells from APDS patients. By employing these methods, researchers can effectively assess the drug's ability to inhibit the hyperactive PI3K δ pathway, normalize immune cell function, and further elucidate its therapeutic potential. The presented data tables offer a clear and structured format for summarizing quantitative results, facilitating straightforward comparison and interpretation.

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